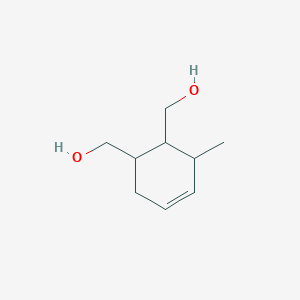
(3-Methylcyclohex-4-ene-1,2-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylcyclohex-4-ene-1,2-diyl)dimethanol is an organic compound with the molecular formula C9H16O2 It is a derivative of cyclohexene, featuring a methyl group and two hydroxymethyl groups attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclohex-4-ene-1,2-diyl)dimethanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 3-methylcyclohexene with formaldehyde under acidic conditions to introduce the hydroxymethyl groups. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylcyclohex-4-ene-1,2-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid.
Reduction: Formation of 3-methylcyclohexane-1,2-diyl)dimethanol.
Substitution: Formation of 3-methylcyclohex-4-ene-1,2-diyl)dibromide.
Aplicaciones Científicas De Investigación
(3-Methylcyclohex-4-ene-1,2-diyl)dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-Methylcyclohex-4-ene-1,2-diyl)dimethanol depends on its specific application. In biochemical pathways, it may interact with enzymes and receptors, influencing various cellular processes. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-3-cyclohexene-1,1-dimethanol
- 3-Methylcyclohex-2-enone
- 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid
Uniqueness
(3-Methylcyclohex-4-ene-1,2-diyl)dimethanol is unique due to the presence of both a methyl group and two hydroxymethyl groups on the cyclohexene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.
Propiedades
Número CAS |
90694-61-4 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
[6-(hydroxymethyl)-5-methylcyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C9H16O2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-3,7-11H,4-6H2,1H3 |
Clave InChI |
WJVZNNFDEBPQEN-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CCC(C1CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
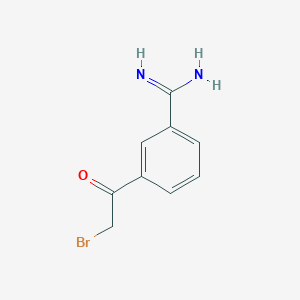
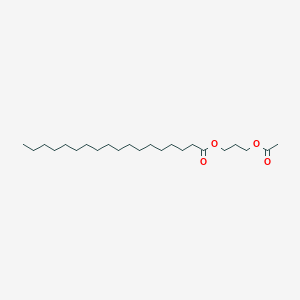
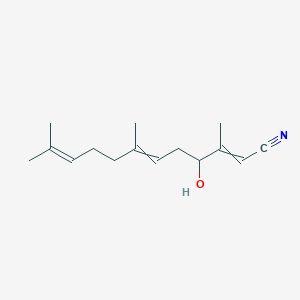
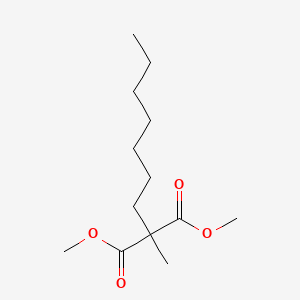

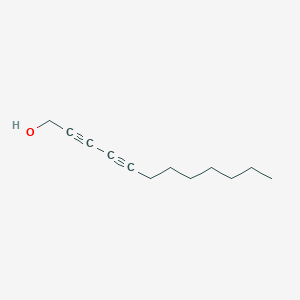
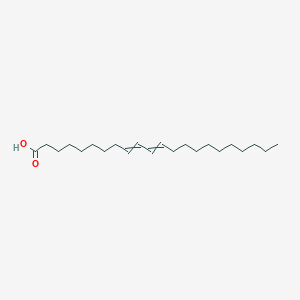

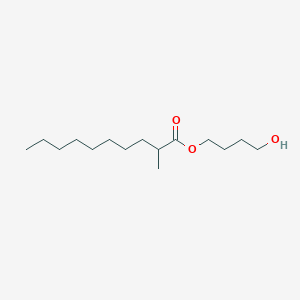
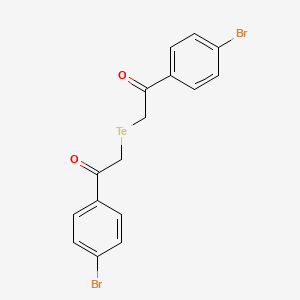
![3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14346698.png)
![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)

